molecular formula C27H32O16 B8266900 Hydroxysaffloryellow A

Hydroxysaffloryellow A

Cat. No. B8266900
M. Wt: 612.5 g/mol
InChI Key: IAVUBSCVWHLRGE-RFTOOIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxysaffloryellow A is a useful research compound. Its molecular formula is C27H32O16 and its molecular weight is 612.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neuroprotection in Cerebral Ischemia

Hydroxysafflor Yellow A (HSYA) demonstrates promising neuroprotective effects in cases of cerebral ischemia. For instance, HSYA has been found to improve learning and memory in rats with cerebral ischemia-reperfusion injuries, indicating potential benefits in cognitive function recovery after brain ischemic injury (Lu Yu et al., 2018). Additionally, HSYA has shown protective effects on brain injury after focal cerebral ischemia reperfusion in rats, likely through its antioxidant actions (Xinbing Wei et al., 2005).

2. Cardiac and Vascular Health

In the context of cardiac health, HSYA has been observed to attenuate left ventricular remodeling after pressure overload-induced cardiac hypertrophy in rats, suggesting potential in treating hypertensive ventricular remodeling (Jianping Wang et al., 2014). Moreover, its effects on human umbilical vein endothelial cells under hypoxia have been studied, where HSYA inhibited cell apoptosis and cell cycle arrest, indicating a protective role in ischemic heart disease (Deng‐Bo Ji et al., 2009).

3. Antidiabetic Potential

HSYA is also being investigated in antidiabetic research. Studies have explored its pharmacological actions, molecular mechanisms, and potential clinical applications in diabetes, particularly focusing on its antioxidant and anti-inflammatory mechanisms (Xilan Zhang et al., 2021).

4. Anti-Tumor Effects

Research has also explored the efficacy of HSYA in inhibiting tumor growth. For example, HSYA has shown some inhibitory effects on transplantation tumors in animal models, with mechanisms possibly related to the induction of tumor cell apoptosis (Gao Xue-min, 2009).

properties

IUPAC Name

(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUBSCVWHLRGE-RFTOOIFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)/O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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